CP-601927
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CP-601927 wurde hauptsächlich auf sein Potenzial zur Behandlung von Major Depression untersucht. Es hat antidepressiva-ähnliche Aktivität in Tiermodellen gezeigt und wurde in klinischen Studien als Augmentation zu anderen Antidepressiva-Therapien bewertet . Darüber hinaus macht seine selektive Wirkung auf den α4β2-nikotinischen Acetylcholinrezeptor es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieses Rezeptors bei verschiedenen neurologischen Erkrankungen .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung und partielle Aktivierung des α4β2-nikotinischen Acetylcholinrezeptors . Dieser Rezeptor ist an der Modulation der Neurotransmitterfreisetzung und neuronalen Erregbarkeit beteiligt. Durch die Wirkung als partieller Agonist kann this compound die Rezeptoraktivität verstärken, ohne zu starke Stimulation zu verursachen, was möglicherweise zu therapeutischen Wirkungen bei Erkrankungen wie Major Depression führt .
Wirkmechanismus
Target of Action
CP-601927, also known as “1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7-(trifluoromethyl)-, (1R,5S)-” or “CP-601,927”, is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of nicotinic acetylcholine receptor, which is a kind of ionotropic receptor that is activated by the neurotransmitter acetylcholine.
Mode of Action
As a partial agonist, this compound binds to the α4β2 nAChR and induces a submaximal response compared to a full agonist . This interaction results in the opening of the ion channel, allowing the flow of ions across the cell membrane, which can lead to various downstream effects depending on the specific type of cell and its location.
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including memory, cognition, and mood regulation .
Pharmacokinetics
It is known to have good brain penetration , which is crucial for its potential therapeutic effects in the central nervous system.
Result of Action
This compound has been shown to have antidepressant-like properties in animal models . This suggests that its action on α4β2 nAChRs could lead to changes in neuronal activity and neurotransmitter release that are associated with mood regulation .
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound. Additionally, individual factors such as the genetic makeup of the individual, their overall health status, and other concurrent medications could influence the compound’s action and efficacy . .
Biochemische Analyse
Biochemical Properties
CP-601927 is a partial agonist of the nicotinic acetylcholine (nAch) receptor α4β2 . As an agonist, it binds to these receptors and activates them, mimicking the action of the natural ligand, acetylcholine. The nature of these interactions involves the formation of non-covalent bonds between this compound and the receptor, leading to a conformational change that triggers downstream signaling pathways .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, by activating the α4β2 nicotinic acetylcholine receptor, this compound can influence the release of various neurotransmitters, thereby affecting neuronal communication and potentially influencing behaviors such as mood .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the α4β2 nicotinic acetylcholine receptor . As a partial agonist, it can bind to these receptors and induce a conformational change, leading to the activation of the receptor. This activation can then trigger downstream signaling pathways, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It has been used in clinical trials, suggesting that it has a reasonable degree of stability and can exert its effects over a sustained period .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, particularly in relation to its antidepressant-like activity
Metabolic Pathways
As a synthetic compound, it is likely metabolized by the liver, but the specific enzymes or cofactors it interacts with are not clearly defined .
Transport and Distribution
Given its role as a receptor agonist, it is likely that it is transported to areas of the body where its target receptors are expressed .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target receptors. As it is an agonist for the α4β2 nicotinic acetylcholine receptor, it is likely to be found in areas of the cell where these receptors are localized .
Vorbereitungsmethoden
The synthesis of CP-601927 involves several steps, starting with the preparation of the core benzazepine structure. The synthetic route typically includes:
Formation of the benzazepine ring: This involves the cyclization of a suitable precursor, often through a series of condensation and cyclization reactions.
Introduction of functional groups: Specific functional groups, such as trifluoromethyl groups, are introduced to the benzazepine core through reactions like halogenation and nucleophilic substitution.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
CP-601927 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Benzazepin-Ring verändern und so möglicherweise die pharmakologischen Eigenschaften der Verbindung beeinflussen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern, was seine Reaktivität und Stabilität beeinflusst.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen starke Säuren und Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
CP-601927 ist strukturell mit anderen α4β2-nikotinischen Acetylcholinrezeptor-partiellen Agonisten wie Vareniclin und CP-601932 verwandt . Im Vergleich zu diesen Verbindungen hat this compound eine gute Hirnpendrang und ein günstiges pharmakokinetisches Profil gezeigt . Seine einzigartige Kombination aus hoher Affinität und partieller Agonistenaktivität am α4β2-Rezeptor unterscheidet es von anderen ähnlichen Verbindungen .
Ähnliche Verbindungen
- Vareniclin
- CP-601932
- Dianiclin
- ABT-418
- ABT-089
Eigenschaften
IUPAC Name |
(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOBTWYQAWEZHH-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357425-02-6 | |
Record name | CP-601927 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-601927 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CP-601927 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.